molecular formula C12H14ClN3O2 B8132211 4-Chloro-6,7-diethoxyquinazolin-2-amine

4-Chloro-6,7-diethoxyquinazolin-2-amine

Cat. No.: B8132211
M. Wt: 267.71 g/mol
InChI Key: SYPOOWHMSTUFTR-UHFFFAOYSA-N
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Description

4-Chloro-6,7-diethoxyquinazolin-2-amine is a quinazoline derivative with significant potential in various scientific fields. Quinazoline compounds are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 4-Chloro-6,7-diethoxyquinazolin-2-amine typically involves several steps:

    Nitration: Starting with 3,4-diethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-diethoxyacetophenone.

    Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form a propenyl derivative.

    Reduction and Cyclization: This intermediate is then subjected to hydrogenation, leading to the formation of 4-hydroxy-6,7-diethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound yields this compound.

Chemical Reactions Analysis

4-Chloro-6,7-diethoxyquinazolin-2-amine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents like hydrogen gas, palladium catalysts, and chlorinating agents are frequently used. .

Scientific Research Applications

4-Chloro-6,7-diethoxyquinazolin-2-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are explored for their therapeutic potential, particularly in developing drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-diethoxyquinazolin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Chloro-6,7-diethoxyquinazolin-2-amine can be compared with other quinazoline derivatives:

Properties

IUPAC Name

4-chloro-6,7-diethoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-3-17-9-5-7-8(6-10(9)18-4-2)15-12(14)16-11(7)13/h5-6H,3-4H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOOWHMSTUFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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